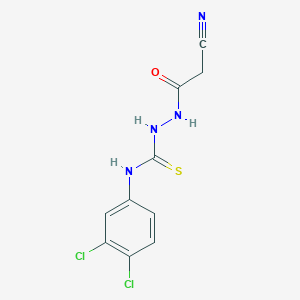
iKIX1
Vue d'ensemble
Description
iKIX1 est un inhibiteur de petite molécule qui cible l'interaction entre le facteur de transcription de la résistance médicamenteuse pléiotropique (Pdr1) et la sous-unité médiatrice CgGal11A dans le pathogène fongique Candida glabrata . Ce composé s'est montré prometteur pour la resensibilisation de Candida glabrata résistant aux médicaments aux antifongiques azolés, ce qui en fait un agent thérapeutique potentiel contre les infections fongiques multirésistantes .
Applications De Recherche Scientifique
iKIX1 has several scientific research applications, particularly in the study of multidrug resistance and fungal infections. It has been used to re-sensitize drug-resistant Candida glabrata to azole antifungals in vitro and in animal models . This compound has also been employed in high-throughput screening assays to identify potential inhibitors of protein-protein interactions involved in drug resistance . Additionally, this compound has been used in chromatin immunoprecipitation assays to study the recruitment of mediator subunits to target gene promoters .
Mécanisme D'action
Target of Action
iKIX1 is an antifungal agent that primarily targets the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . These targets play a crucial role in the multidrug resistance pathway in Saccharomyces cerevisiae and the clinically important human pathogen Candida glabrata .
Mode of Action
this compound inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This inhibition prevents the docking of Pdr1 to Gal11A, thereby disrupting the subsequent expression of drug resistance genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the multidrug resistance pathway. By inhibiting the interaction between CgGal11A and CgPdr1, this compound disrupts the transcriptional activation pathway that is key to C. glabrata multidrug resistance . This disruption leads to a decrease in the expression of Pdr1-regulated genes, such as those encoding drug efflux pumps .
Pharmacokinetics
It is known that this compound can inhibit cell growth in a concentration-dependent manner in the presence of 5 µm ketoconazole (ket) in hepg2 cells
Result of Action
The primary result of this compound’s action is the resensitization of drug-resistant C. glabrata to azole antifungals . In azole-resistant C. glabrata strains with gain-of-function PDR1 point mutations, this compound treatment reduces azole-induced transcription of Pdr1 target genes, significantly decreases maximum drug efflux rates, and restores azole sensitivity .
Action Environment
The environment in which this compound acts can significantly influence its efficacy and stability. For instance, in vivo studies have shown that co-treatment with fluconazole and this compound significantly improves survival of moth larvae and reduces disease burdens in mouse models of fungal infection relative to treatment with vehicle or either drug alone . .
Safety and Hazards
IKIX1 is very toxic if swallowed and irritating to skin and eyes . It may cause respiratory irritation . It also poses a possible risk of impaired fertility and harm to unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Orientations Futures
Analyse Biochimique
Biochemical Properties
iKIX1 interacts with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This interaction is crucial for the function of this compound as it inhibits Pdr1-dependent gene activation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In HepG2 cells, this compound inhibits cell growth in a concentration-dependent manner in the presence of 5 µM Ketoconazole . It also reduces ketoconazole-induced CgPdr1 up-regulation in a durable and concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the suppression of Pdr1-dependent gene activation, which in turn resensitizes drug-resistant C. glabrata to azole antifungals .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown that this compound combines with azole to strongly blunt the expression of many azole-activated and Pdr1-dependent genes in both S. cerevisiae and C. glabrata .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit Pdr1-dependent gene activation and re-sensitize drug-resistant C. glabrata to effective azole antifungal concentrations . The specific effects of different dosages of this compound in animal models are not mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. It is known that this compound plays a role in the multidrug resistance pathway by interacting with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain .
Méthodes De Préparation
La synthèse de l'iKIX1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse détaillée et les conditions de réaction sont généralement des informations exclusives détenues par les fabricants . Il est connu que l'this compound est disponible en différentes quantités et puretés à des fins de recherche .
Analyse Des Réactions Chimiques
L'iKIX1 subit principalement des interactions avec des molécules biologiques plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe l'interaction entre le domaine KIX de la sous-unité médiatrice CgGal11A et le domaine d'activation de Pdr1 . Le composé a une concentration inhibitrice (IC50) de 190,2 micromolaires pour cette interaction . Des études in vitro ont montré que l'this compound peut inhiber la régulation à la hausse de l'activité de la luciférase induite par le kétoconazole de manière dose-dépendante .
Applications de recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, en particulier dans l'étude de la multirésistance et des infections fongiques. Il a été utilisé pour resensibiliser Candida glabrata résistant aux médicaments aux antifongiques azolés in vitro et dans des modèles animaux . Ce composé a également été utilisé dans des tests de criblage à haut débit pour identifier les inhibiteurs potentiels des interactions protéine-protéine impliquées dans la résistance aux médicaments . De plus, l'this compound a été utilisé dans des tests d'immunoprécipitation de la chromatine pour étudier le recrutement des sous-unités médiatrices aux promoteurs des gènes cibles .
Mécanisme d'action
Le mécanisme d'action de l'this compound implique l'inhibition de l'interaction entre le domaine KIX de la sous-unité médiatrice CgGal11A et le domaine d'activation de Pdr1 . Cette interaction est cruciale pour l'activation transcriptionnelle des gènes de résistance aux médicaments dans Candida glabrata. En perturbant cette interaction, l'this compound empêche l'expression de ces gènes, resensibilisant ainsi les cellules fongiques aux antifongiques azolés . Le composé se lie à la gorge hydrophobe du domaine KIX, empêchant l'amarrage de Pdr1 et l'activation subséquente des gènes .
Comparaison Avec Des Composés Similaires
L'iKIX1 est unique en son genre en raison de sa capacité à cibler l'interaction entre le domaine KIX de la sous-unité médiatrice CgGal11A et le domaine d'activation de Pdr1 . Des composés similaires qui ciblent les interactions protéine-protéine impliquées dans la résistance aux médicaments comprennent l'azido-PEG5-carbonate de succinimidyle et la L-homopropargylglycine . this compound se démarque par son inhibition spécifique de l'interaction Pdr1-CgGal11A et son efficacité à resensibiliser Candida glabrata résistant aux médicaments aux antifongiques azolés .
Propriétés
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJVBSDCOCZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)

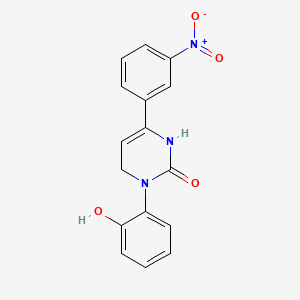
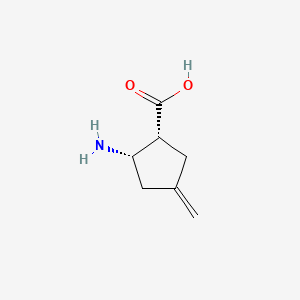
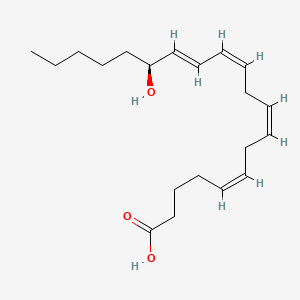
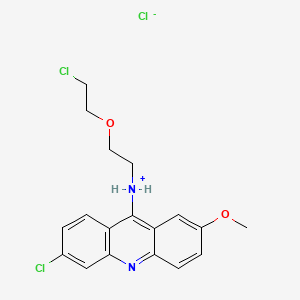
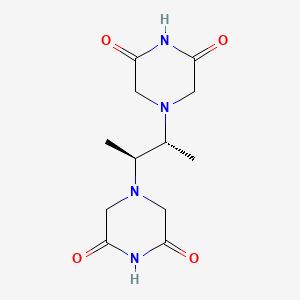
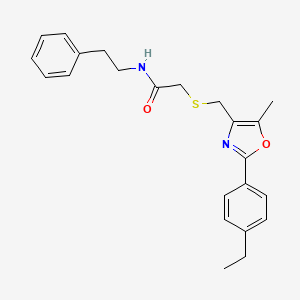
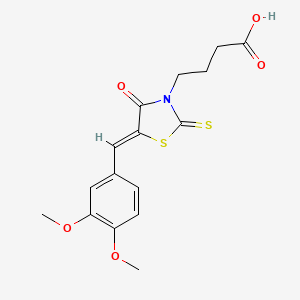
![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)
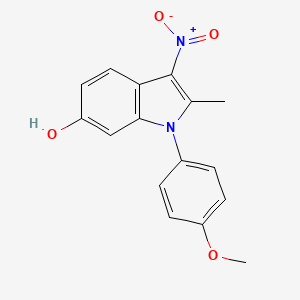
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)


